molecular formula C12H19NO B11944782 2-(Diethylamino)-1-phenylethanol CAS No. 4249-64-3

2-(Diethylamino)-1-phenylethanol

Cat. No.: B11944782
CAS No.: 4249-64-3
M. Wt: 193.28 g/mol
InChI Key: YTVTUNSBFXBFQJ-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-phenylethanol is an organic compound with a molecular formula of C12H19NO It is a secondary amine and an alcohol, characterized by the presence of a diethylamino group attached to a phenylethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethylamino)-1-phenylethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of 2-(Diethylamino)-1-phenylethylamine.

    Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

2-(Diethylamino)-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-phenylethanol involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylethanol backbone provides a hydrophobic environment. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: Similar in structure but lacks the phenyl group.

    2-(Diethylamino)ethyl methacrylate: Contains a methacrylate group instead of a hydroxyl group.

    Diethylamine: A simpler structure with only the diethylamino group.

Uniqueness

2-(Diethylamino)-1-phenylethanol is unique due to the combination of its diethylamino group and phenylethanol backbone. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

2-(diethylamino)-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-13(4-2)10-12(14)11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVTUNSBFXBFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279010
Record name 2-(diethylamino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4249-64-3
Record name NSC23631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(diethylamino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DIETHYLAMINO)-1-PHENYLETHANOL
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